molecular formula C7H11NOS B2706620 9-Thia-3-azabicyclo[4.2.1]nonan-4-one CAS No. 51030-34-3

9-Thia-3-azabicyclo[4.2.1]nonan-4-one

Cat. No.: B2706620
CAS No.: 51030-34-3
M. Wt: 157.23
InChI Key: NWIQYRZODMFCAC-UHFFFAOYSA-N
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Description

9-Thia-3-azabicyclo[421]nonan-4-one is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of sulfur and nitrogen atoms within its bicyclic framework

Scientific Research Applications

9-Thia-3-azabicyclo[4.2.1]nonan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonan-4-one typically involves cycloaddition reactions. One effective method is the [6π+2π]-cycloaddition of terminal alkynes to azepine derivatives. This reaction is catalyzed by transition metal complexes, such as cobalt (II) acetylacetonate (Co(acac)2) in the presence of zinc and zinc iodide (Zn/ZnI2) as co-catalysts . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

9-Thia-3-azabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[4.2.1]nonane: Lacks the sulfur atom but shares a similar bicyclic structure.

    9-Thiabicyclo[4.2.1]nonane: Contains sulfur but lacks the nitrogen atom.

    3-Azabicyclo[4.2.1]nonan-4-one: Similar structure but lacks the sulfur atom.

Uniqueness

9-Thia-3-azabicyclo[4.2.1]nonan-4-one is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic framework. This dual heteroatom presence imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

9-thia-3-azabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIQYRZODMFCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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